![molecular formula C17H18N2O3S2 B2441812 Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate CAS No. 686771-01-7](/img/structure/B2441812.png)
Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate
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Overview
Description
“Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate” is a complex organic compound. It is related to the class of compounds known as thienopyrimidines . Thienopyrimidines are a class of heterocyclic compounds that have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
- Quinazolinones, including derivatives of Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate, have demonstrated antibacterial potential . Researchers have investigated their effectiveness against both Gram-positive and Gram-negative bacteria.
- Certain quinazolinone analogues exhibit antiviral activity. For instance, compounds containing five-membered heteroaryl amines have shown promise against viruses like Newcastle disease virus . Further modifications could lead to potential antiviral therapeutics.
- Quinazolinones are known to inhibit enzymes. Researchers explore their potential as enzyme inhibitors for various applications, including drug development .
- Quinazolinones have been investigated as anticancer agents. Their structure can be modified to enhance biological activity. Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate derivatives may contribute to this field .
- A specific compound derived from this family, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, exhibited significant COX-2 inhibition . COX-2 inhibitors are relevant in inflammation and pain management.
- The synthesis of Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate employed green chemistry approaches, including deep eutectic solvents (DES) and microwave-induced reactions . These eco-friendly methods contribute to sustainable chemical processes.
Antibacterial Activity
Antiviral Properties
Enzyme Inhibition
Anticancer Research
COX-2 Inhibition
Green Chemistry Applications
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence several biochemical pathways, depending on the specific derivative and target .
Result of Action
Thieno[3,2-d]pyrimidines are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-3-13(16(21)22-2)24-17-18-12-9-10-23-14(12)15(20)19(17)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCDSKKSLFNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate |
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